molecular formula C19H16ClN3O3 B2879089 N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-80-8

N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2879089
CAS RN: 898435-80-8
M. Wt: 369.81
InChI Key: JZYBDBGZKLPGLC-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Research has shown that compounds related to N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can be synthesized through various methods, leading to a variety of fused quinolines including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. These derivatives are synthesized from 2-chloroquinoline-3-carbaldehydes, which are functionalized to produce compounds with potential applications in medicinal chemistry and material sciences (Otto Meth-Cohn et al., 1981).

Biological Activity

Functionalized quinolines, related to the compound , have been synthesized and evaluated for their antiplasmodial and antifungal activities. These studies suggest the potential use of such compounds in developing new treatments for malaria and fungal infections. For instance, novel functionalized aminoquinolines have shown moderate potency against Plasmodium falciparum, suggesting their use in antimalarial research (Stéphanie Vandekerckhove et al., 2015).

Sensing Applications

Quinoline-derivatized fluoresceins, related to the core structure of this compound, have been developed for sensing Zn(II) ions. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, making them suitable for biological imaging applications. Such sensing molecules can be used to detect zinc ion concentrations in biological samples, providing valuable tools for biochemical and medical research (Elizabeth M. Nolan et al., 2005).

Theoretical and Computational Studies

Computational studies on similar structures have provided insights into their molecular structure, spectroscopic characterization, and potential non-linear optical (NLO) properties. These studies are crucial for understanding the electronic properties and reactivity of such compounds, which can be relevant for the development of new materials with specific optical properties (Nuha Wazzan et al., 2016).

Pharmaceutical Research

The compound's structural analogs have been investigated for their potential as multifunctional drug candidates for the treatment of neuropsychiatric and neurological disorders. This includes compounds that exhibit binding affinities to serotonin and dopamine receptors, demonstrating the broad therapeutic potential of quinoline derivatives in pharmaceutical research (Peng Li et al., 2014).

properties

IUPAC Name

N-(2-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-14-3-1-2-4-15(14)22-19(26)18(25)21-13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10H,5-8H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYBDBGZKLPGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.